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Compound of Interest

Compound Name: Medicagol

Cat. No.: B191801

These application notes provide a detailed protocol for the efficient generation of transgenic
hairy roots in the model legume Medicago truncatula using Agrobacterium rhizogenes-
mediated transformation. This method is invaluable for functional genomics, studies of root-
microbe interactions, and the production of secondary metabolites.

Introduction

Agrobacterium rhizogenes is a soil bacterium that induces the formation of "hairy roots" at the
site of plant infection. This process involves the transfer of a segment of DNA, known as the T-
DNA, from the bacterium's root-inducing (Ri) plasmid into the plant genome. The expression of
genes on the T-DNA leads to the proliferation of highly branched, plagiotropic roots. This
natural genetic transformation system has been harnessed as a powerful tool in plant
biotechnology.[1][2]

For Medicago truncatula, the generation of hairy roots on a non-transgenic shoot, creating a
"composite plant,” allows for the rapid analysis of gene function in a root-specific context.[3][4]
[5] This approach is significantly faster than generating stable transgenic plant lines. The
resulting hairy roots are morphologically and functionally similar to normal roots and can be
successfully nodulated by symbiotic nitrogen-fixing bacteria and colonized by mycorrhizal fungi.

[3]141(5]

Key Applications
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Functional Genomics: Rapidly assess the function of genes involved in root development,
nutrient uptake, and symbiotic interactions.

Secondary Metabolite Production: Hairy root cultures are genetically stable and can be used
for the in vitro production of valuable plant-derived compounds.[6]

Root-Microbe Interaction Studies: Investigate the genetic and molecular basis of symbiotic
and pathogenic interactions in a controlled environment.[3][4][5]

Gene Editing: Serve as a platform for CRISPR/Cas9-mediated gene editing to create
targeted mutations in root tissues.[7][8]

Experimental Protocols

This protocol is adapted from established methods for Medicago truncatula hairy root induction.

[3]141(€]

Materials

Medicago truncatula seeds (e.qg., ecotype Jemalong J5)

Agrobacterium rhizogenes strain (e.g., LBA 9402, ARqual) carrying a binary vector with the
gene of interest and a selectable marker.

Yeast Mannitol Broth (YMB) or Luria-Bertani (LB) medium
Murashige and Skoog (MS) medium or other suitable plant culture medium

Antibiotics (e.g., Rifampicin for selecting A. rhizogenes, Kanamycin or Phosphinothricin
(PPT) for selecting transformed plant tissue)

Acetosyringone
Sterile filter paper, petri dishes, scalpels, and forceps

Growth chambers or incubators

Method
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e Seed Sterilization and Germination:

o Surface sterilize M. truncatula seeds using your preferred method (e.g., treatment with
96% ethanol followed by bleach and several rinses with sterile water).

o Place sterilized seeds on water agar plates and incubate in the dark at 4°C for 48 hours
for stratification.

o Transfer the plates to a growth chamber at 22-25°C for 24-48 hours to allow for
germination.

e Agrobacterium rhizogenes Culture Preparation:

o Inoculate a single colony of A. rhizogenes carrying the binary vector into YMB or LB
medium containing appropriate antibiotics.

o Grow the culture overnight at 28°C with shaking until it reaches an optical density (OD600)
of 0.6-0.8.

o Pellet the bacterial cells by centrifugation and resuspend them in a liquid plant culture
medium to the desired final OD600.

o For enhanced transformation efficiency, acetosyringone can be added to the bacterial
suspension to a final concentration of 100-200 uM and incubated for 1-3 hours before use.
[10][11]

» Explant Preparation and Inoculation:
o Select healthy seedlings with radicles approximately 1-2 cm in length.
o Aseptically excise the radicle tip, about 3-5 mm from the end, using a sterile scalpel.[4]

o Inoculate the cut surface of the seedling by dipping it into the prepared A. rhizogenes
suspension for 15-30 minutes.[12][13]

o Co-cultivation:

o Blot the inoculated seedlings on sterile filter paper to remove excess bacteria.
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o Place the seedlings on a solid co-cultivation medium (e.g., MS medium).

o Incubate the plates in the dark at a temperature of 20-22°C for 2-5 days. Lower co-
cultivation temperatures have been shown to significantly increase transformation
efficiency.[4]

e Selection and Root Growth:

o Transfer the seedlings to a fresh selection medium containing an antibiotic to inhibit A.
rhizogenes growth (e.g., cefotaxime 200 mg/L) and a selectable agent to select for
transformed roots (e.g., kanamycin 50 mg/L or PPT 1.5 mg/L).[4][7]

o Incubate the plates vertically in a growth chamber with a 16h light/8h dark photoperiod.
o Hairy roots should start to emerge from the inoculation site within 10-15 days.[7]
o Confirmation of Transformation:

o Excise individual hairy root lines and subculture them on fresh selection medium to
establish clonal lines.

o Confirm the presence of the transgene through PCR analysis of genomic DNA extracted
from the hairy roots.[10]

o If areporter gene (e.g., GUS or GFP) was used, perform histochemical or fluorescence
microscopy assays to visualize its expression.[4][14]

Data Presentation

Table 1: Factors Influencing Hairy Root Transformation
Efficiency in Medicago truncatula
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. Efficiency 1 . Efficiency 2
Factor Condition 1 Condition 2 Reference
(%) (%)
Co-cultivation
25°C 33+11 20°C 63+8 [4]
Temperature
] High
A. rhizogenes ) )
] LBA9402 Induction Other strains Lower rates [7]
Strain
Rate
~61 (in other Radicle Widely used
Explant Type Leaf Explants ) ) ) [41[13]
species) Sections for Medicago
Acetosyringo Present (100-  Significantl
yring Absent Lower ( g Y [10]
ne 200 pM) Enhanced
Table 2: Comparison of A. rhizogenes Strains for Hairy

Root Induction i

Strain Virulence Typical Host Range Reference
Phaseolus vulgaris,

K599 Low Glycine max, Cicer [10]
arietinum
Medicago truncatula,

Arqual Low ) ) [10]
Pisum sativum

R1000 High Broad host range [10]

LBA9402 High Medicago truncatula [7]

ATCC15834 High Broad host range [13]

Visualizations

Experimental Workflow
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Caption: Workflow for Agrobacterium rhizogenes-mediated hairy root transformation in

Medicago truncatula.
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Caption: Simplified signaling pathway for A. rhizogenes-mediated T-DNA transfer to a plant cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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